3-Chloro-4-phenylbenzeneboronic acid 3-Chloro-4-phenylbenzeneboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13626330
InChI: InChI=1S/C12H10BClO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,15-16H
SMILES: B(C1=CC(=C(C=C1)C2=CC=CC=C2)Cl)(O)O
Molecular Formula: C12H10BClO2
Molecular Weight: 232.47 g/mol

3-Chloro-4-phenylbenzeneboronic acid

CAS No.:

Cat. No.: VC13626330

Molecular Formula: C12H10BClO2

Molecular Weight: 232.47 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-phenylbenzeneboronic acid -

Specification

Molecular Formula C12H10BClO2
Molecular Weight 232.47 g/mol
IUPAC Name (3-chloro-4-phenylphenyl)boronic acid
Standard InChI InChI=1S/C12H10BClO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,15-16H
Standard InChI Key YJSVAFMGMDUPBB-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)C2=CC=CC=C2)Cl)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)C2=CC=CC=C2)Cl)(O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-Chloro-4-phenylbenzeneboronic acid has the molecular formula C₁₂H₁₀BClO₂ and a molecular weight of 232.47 g/mol . Its IUPAC name is (2-chloro-[1,1'-biphenyl]-4-yl)boronic acid, reflecting a biphenyl core with chlorine at the 2-position and a boronic acid group at the 4-position (Figure 1).

Figure 1: Structural representation of 3-chloro-4-phenylbenzeneboronic acid.\text{Figure 1: Structural representation of 3-chloro-4-phenylbenzeneboronic acid.}

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number179381-09-0
Molecular FormulaC₁₂H₁₀BClO₂
Molecular Weight232.47 g/mol
XLogP33.82 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via palladium-catalyzed cross-coupling or direct boronation of pre-functionalized biphenyl precursors. A representative method involves:

  • Chlorination: Introducing chlorine to a biphenyl intermediate using FeCl₃ or Cl₂ gas .

  • Boronation: Treating the chlorinated intermediate with bis(pinacolato)diboron (B₂pin₂) under Miyaura borylation conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
ChlorinationFeCl₃, 70–80°C, 2 h85–90%
BoronationB₂pin₂, Pd(dppf)Cl₂, KOAc, 100°C, 12 h70–75%

Reactivity in Cross-Coupling

As a boronic acid, it participates in Suzuki-Miyaura reactions with aryl halides, enabling the construction of sterically hindered biaryl systems . For example, coupling with 5-bromo-2-methoxyaniline yields 3'-chloro-4-methoxy-4'-methylbiphenyl-3-amine, a pharmaceutical intermediate .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves in DMSO, methanol, and dichloromethane . It degrades under prolonged exposure to moisture, necessitating storage under inert gas (e.g., N₂) at room temperature .

Table 3: Physicochemical Data

PropertyValueSource
Melting PointNot reported (decomposes)
Solubility in DMSO10–20 mg/mL
Storage ConditionsInert atmosphere, <15°C

Applications in Research

Pharmaceutical Intermediates

The compound’s biphenyl structure is leveraged in synthesizing anthelmintic agents (e.g., rafoxanide analogs) and kinase inhibitors . Its chlorine and boronic acid groups enhance binding affinity to hydrophobic enzyme pockets.

Materials Science

In polymer chemistry, it acts as a monomer for boron-containing conjugated polymers, which exhibit tunable optoelectronic properties.

Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedUse PPE; avoid dust formation
H312: Harmful to skinWear gloves/lab coat
H332: Harmful if inhaledUse fume hood

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